Methyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Methyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of Methyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of ortho-phenylenediamines with benzaldehydes using an oxidation agent such as sodium metabisulphite . The reaction is carried out under mild conditions in a mixture of solvents, followed by purification steps to isolate the desired product. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like N-bromosuccinimide (NBS).
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Scientific Research Applications
Methyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its potential therapeutic effects, it is studied for its use in drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division. This inhibition leads to the disruption of mitosis and ultimately results in cell death . The presence of electron-donating groups on the benzimidazole scaffold enhances its biological activity .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Methyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
methyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H21N3O4/c1-12-17(20(25)28-4)18(13-8-7-11-16(26-2)19(13)27-3)24-15-10-6-5-9-14(15)23-21(24)22-12/h5-11,18H,1-4H3,(H,22,23) |
InChI Key |
HNSXVTUERIRPQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C(=CC=C4)OC)OC)C(=O)OC |
Origin of Product |
United States |
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